Fmoc-N-amido-peg28-acid is a specialized compound used primarily in peptide synthesis and bioconjugation. It consists of a polyethylene glycol (PEG) chain, specifically with a molecular weight of approximately 663.8 g/mol, that incorporates an Fmoc-protected amine and a terminal carboxylic acid. The presence of the hydrophilic PEG spacer enhances solubility in aqueous environments, making this compound particularly useful for various scientific applications.
The synthesis of Fmoc-N-amido-peg28-acid typically involves solid-phase peptide synthesis techniques. The Fmoc (fluorenylmethyloxycarbonyl) group acts as a protecting group for the amine during the synthesis process. This method allows for the selective deprotection of the amine group under basic conditions, enabling further conjugation reactions.
The molecular formula for Fmoc-N-amido-peg28-acid is C34H49NO12, reflecting its complex structure that includes both hydrophilic and hydrophobic components. The Fmoc group provides steric hindrance, which is beneficial during peptide synthesis by preventing unwanted side reactions.
Fmoc-N-amido-peg28-acid participates in various chemical reactions, primarily involving:
The reactions are often facilitated by coupling agents that activate the carboxylic acid, enhancing its reactivity towards nucleophiles such as amines.
The mechanism by which Fmoc-N-amido-peg28-acid functions primarily revolves around its ability to enhance solubility and stability in peptides. Upon deprotection of the Fmoc group, the free amine can readily participate in peptide bond formation or other conjugation reactions, thereby integrating into larger biomolecular constructs.
This mechanism is crucial for improving the bioavailability and therapeutic efficacy of peptide-based drugs by facilitating their delivery through biological membranes .
Fmoc-N-amido-peg28-acid is characterized by:
The compound exhibits typical properties associated with PEG derivatives:
Fmoc-N-amido-peg28-acid has several significant applications in scientific research:
Fmoc-N-amido-PEG28-acid integrates into SPPS through its terminal carboxylic acid group, which enables standard carbodiimide-mediated coupling (e.g., HOBt/DIC) to the growing peptide chain's N-terminus or lysine side chains. The compound's compatibility with Fmoc chemistry protocols allows direct incorporation during automated synthesis cycles without requiring specialized instrumentation. Its hygroscopic nature demands strict anhydrous handling – storage at -20°C and thorough drying of resins prior to coupling are essential to prevent reduced coupling efficiency [1] [7] [8]. Solvent selection critically influences reaction kinetics, with DMF remaining the primary solvent despite its tendency to decompose into reactive dimethylamines that can prematurely remove Fmoc groups. Alternative solvent systems include:
Table 1: Solvent Systems for SPPS Integration of Fmoc-N-amido-PEG28-acid
Solvent | Swelling Efficiency | PEG Solubility | Compatibility Concerns |
---|---|---|---|
DMF | Moderate | High | Dimethylamine formation degrading Fmoc |
NMP | Excellent | High | Limited Fmoc-AA stability |
DMSO | Poor | Very High | Peptide aggregation risks |
DCM/DMF (3:7) | Good | Moderate | Piperidine adduct formation |
Acetonitrile | Moderate | Low | Reduced coupling kinetics |
Microwave-assisted SPPS at controlled temperatures (45-50°C) significantly improves coupling efficiency for this extended PEG derivative by disrupting secondary structures and enhancing diffusion through the polymer matrix. Post-incorporation washing protocols require optimization to prevent PEG chain entanglement, typically involving 5-6 alternating washes of DMF and IPA to ensure complete removal of excess reagents [5] [9].
Fmoc-N-amido-PEG28-acid belongs to the dPEG® family characterized by monodisperse ethylene glycol units (28 repeating subunits) with exact molecular weight (approximately 1300-1400 Da) and defined length (~110-120Å). This precision architecture contrasts sharply with polydisperse traditional PEGs, enabling reproducible pharmacokinetic profiles in biomedical applications. The molecule features bifunctional design with an Fmoc-protected amine at one terminus (pKa ~22-24) and a propionic acid (pKa ~4.5) at the other, permitting orthogonal conjugation strategies [1] [4] [8].
The precisely 28-unit chain length balances three critical functions:
These properties collectively reduce renal clearance while maintaining bioactivity at target sites. The terminal propionic acid linker minimizes immunogenicity compared to direct amide bonds to therapeutic payloads. Functionalization protocols require activating the carboxylic acid with HATU (0.95-1.1 equivalents) and DIPEA (2-3 equivalents) in anhydrous DMF, generating active esters that react efficiently with nucleophilic residues (ε-amines of lysine, N-terminal amines) without epimerization [1] [4] [10].
Fmoc deprotection employs piperidine/DMF (20-25% v/v) in two sequential treatments (3 min + 7 min) to achieve quantitative removal (>99.5%) without peptide chain degradation. The mechanism involves base-induced β-elimination generating dibenzofulvene-piperidine adduct (λmax=301nm), enabling real-time UV monitoring of deprotection efficiency. For PEG28-conjugated systems, extended deprotection times (7 min + 12 min) are often necessary due to steric hindrance and PEG chain solvation effects [5] [8].
Challenges in long PEG spacer deprotection include:
Table 2: Deprotection Agents for Fmoc-N-amido-PEG28-acid
Deprotection Reagent | Optimal Concentration | Time (min) | Efficiency (%) | Side Reactions |
---|---|---|---|---|
Piperidine/DMF | 20% v/v | 3+7 | 99.5 | Minimal |
DBU/DMF | 2% v/v | 5+5 | 99.9 | Aspartimide risk |
Piperidine/DBU/DMF | 20%/0.5% | 3+5 | 99.8 | Moderate |
Morpholine/DMF | 30% v/v | 10+10 | 98.7 | Slow kinetics |
Post-deprotection washing requires 8-10 DMF washes to eliminate residual piperidine, followed by neutralization with 0.5% acetic acid/DMF when synthesizing acid-sensitive sequences. Verification of complete Fmoc removal employs Kaiser testing and quantitative UV spectrophotometry at 301nm [5] [8].
Fmoc-N-amido-PEG28-acid demonstrates distinct efficiency profiles across synthesis platforms:
Solid-Phase Synthesis Advantages
Solution-Phase Synthesis Advantages
Quantitative analysis reveals SPPS achieves 85-92% overall yield for 20-mer peptides incorporating PEG28 spacers, compared to 65-75% for solution-phase approaches. Purity profiles similarly favor SPPS (typically >95% crude purity versus 85-90% for solution phase), attributed to pseudo-dilution effects minimizing intermolecular side reactions. However, solution-phase synthesis maintains superiority for constructing branched architectures where selective deprotection is required at multiple sites [1] [3] [4].
Hybrid approaches leverage SPPS for peptide assembly followed by solution-phase PEG28 conjugation, balancing the advantages of both methods. This strategy proves particularly effective for synthesizing heterobivalent constructs where two distinct peptide sequences require connection via the dPEG® spacer [3] [7].
The 28-unit ethylene oxide chain provides an optimal amphiphilic balance when conjugated to therapeutic peptides, with logP reduced by -0.15 to -0.25 per PEG unit. This hydrophilicity enhancement raises aqueous solubility >50mg/mL even for highly lipophilic peptides (logP>5) while maintaining sufficient organic solubility (5-15mg/mL in DMSO/DMF) for processing. The amphiphilic nature derives from:
Optimization studies demonstrate that PEG28 spacers outperform shorter analogs (PEG4-PEG12) in shielding hydrophobic therapeutic domains, reducing plasma protein binding by 40-60% versus PEG12 conjugates. However, excessive length (>PEG36) diminishes returns due to chain coiling. For cell-penetrating peptides, Stefanick et al. documented a 3.2-fold enhancement in cellular uptake when using PEG28 versus PEG8 spacers in nanoparticle targeting systems, attributed to optimized presentation geometry [3] [7].
The spacer's conformational flexibility enables two critical functions:
Table 3: Amphiphilic Properties of Fmoc-N-amido-PEGn-acid Derivatives
PEG Length (units) | Aqueous Solubility (mg/mL) | Organic Solubility (mg/mL in DMF) | Hydrodynamic Radius (Å) | Shielding Efficiency (%) |
---|---|---|---|---|
PEG4 | 5-15 | >50 | 12-14 | 25-30 |
PEG12 | 20-35 | 30-40 | 35-40 | 60-65 |
PEG28 | >50 | 15-25 | 85-95 | 85-90 |
PEG36 | >50 | 5-10 | 110-120 | 88-92 |
Temperature significantly influences the PEG28 conformation, with extended configurations dominating at <15°C and compact coils forming at >35°C. This thermoresponsive behavior enables applications in stimuli-responsive drug delivery where PEG28 acts as a conformational switch [1] [4] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1